Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to elucidate its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine could potentially undergo reactions with acids or bases, the thiadiazole might participate in electrophilic aromatic substitution reactions, and the benzoate ester could be hydrolyzed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Molecular Structure Analysis
- Crystal Structures and Hirshfeld Surface Analyses : Studies on derivatives of 1,3,4-thiadiazol-2-yl, including those related to "Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate," provide insights into crystal structures and intermolecular interactions. Hirshfeld surface analysis and fingerprint plots have been used to analyze the molecular structures of such compounds, shedding light on their potential applications in material science and drug design (Nizammohideen et al., 2019).
Pharmacological Potentials
- Binding to Human Serum Albumin : The binding characteristics of thiadiazole derivatives to human serum albumin (HSA) have been studied, which is crucial for understanding their pharmacokinetic mechanisms. Such research is essential for assessing the drug's distribution and availability within the human body, offering insights into the compound's therapeutic potential (Karthikeyan et al., 2017).
Synthesis and Chemical Properties
- Synthesis and Evaluation for Dual Activities : Derivatives of 1,3,4-thiadiazol-2-yl have been designed and synthesized, evaluating their activities which could imply potential applications in designing drugs with dual functionalities. This aspect underscores the versatility of the thiadiazolyl moiety in medicinal chemistry, enabling the development of compounds with targeted pharmacological activities (Ai-jun Li et al., 2008).
Molecular Aggregation and Interaction Studies
- Solvent Effects on Molecular Aggregation : Spectroscopic studies on compounds with the 1,3,4-thiadiazol-2-yl moiety in various solvents demonstrate how molecular aggregation and interactions can be influenced by the solvent's nature. Such findings have implications for understanding the compound's behavior in different environments, which is critical for its applications in chemical sensors, organic electronics, and drug delivery systems (Matwijczuk et al., 2016).
Mechanism of Action
Target of Action
Compounds containing phenylpiperazine moiety are known to interact with various receptors in the central nervous system . The thiadiazole ring is found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Mode of Action
Thiadiazole derivatives can interact with biological targets and cause changes that result in their observed effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their observed biological activities .
Result of Action
Based on its structural components, it could potentially have a range of effects depending on its specific targets and mode of action .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its potential applications in areas such as medicinal chemistry or material science .
Properties
IUPAC Name |
methyl 4-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-27-19(26)17-9-7-16(8-10-17)15-28-21-23-22-20(29-21)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQUGNRAVGSYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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